4-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-butene
Description
4-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-butene is a substituted 1-butene derivative featuring an ethoxycarbonyl-functionalized furan ring at the 4-position and a methyl group at the 2-position of the butene chain. This compound, listed by CymitQuimica (), is structurally characterized by its ester (ethoxycarbonyl) and heteroaromatic (furan) moieties.
Properties
IUPAC Name |
ethyl 5-(3-methylbut-3-enyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)11-8-7-10(15-11)6-5-9(2)3/h7-8H,2,4-6H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVASJMDKPPWMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CCC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-butene typically involves the reaction of 5-ethoxycarbonyl-2-furanyl derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or aldehyde.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or organometallic reagents under controlled temperature and pressure.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and substituted furan derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-butene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, altering their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Electronic Effects
- The furan ring in the target compound provides conjugation and aromaticity distinct from phenyl analogs, which may influence photochemical behavior or metabolic pathways .
Physical Properties :
- Boiling points correlate with molecular weight and polarity. For example, 4-(4-carboethoxyphenyl)-2-methyl-1-butene (MW 218.29) has a higher predicted boiling point (304.7°C) than 4-(4-methoxyphenyl)-2-methyl-1-butene (176.25 MW, 246.1°C) .
- Bromine substitution (4-(2-bromophenyl)-2-methyl-1-butene) increases density (1.215 g/cm³) due to atomic mass and reduced steric bulk .
Biological Activity
Overview
4-(5-Ethoxycarbonyl-2-furanyl)-2-methyl-1-butene is an organic compound characterized by its unique structure, featuring a furan ring with an ethoxycarbonyl substituent and a butene chain. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicine and pharmacology.
- Molecular Formula : C11H14O3
- Molecular Weight : 198.23 g/mol
- Structure : The compound possesses a furan ring that enhances its reactivity and interaction with biological molecules.
The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate biochemical pathways through:
- Enzyme Inhibition : Binding to active sites of enzymes, altering their function.
- Receptor Interaction : Modulating receptor activity, potentially influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown:
- In vitro Testing : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation .
- Mechanistic Insights : The anticancer effects are hypothesized to be mediated through the activation of apoptotic pathways and inhibition of cell cycle progression.
Research Findings
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Agents evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Cancer Cell Proliferation
In a recent investigation published in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a reduction in cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
